1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine
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Overview
Description
1-(3-Fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group and a pyrazolyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 3-fluorobenzaldehyde with isopropylhydrazine to form an intermediate, which is then subjected to reductive amination with formaldehyde and a suitable amine source . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of catalysts such as Pd/C.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, mild temperatures.
Substitution: NaOCH₃, NaOEt, polar solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted fluorophenyl compounds .
Scientific Research Applications
1-(3-Fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: An intermediate used in the synthesis of selective dipeptidyl peptidase 4 inhibitors.
3-(3-Fluorophenyl)-1-isopropyl-1-phenylurea: A compound with similar structural features but different applications.
Uniqueness
1-(3-Fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific combination of a fluorophenyl group and a pyrazolyl group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H19ClFN3 |
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Molecular Weight |
283.77 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-11(2)18-14(6-7-17-18)10-16-9-12-4-3-5-13(15)8-12;/h3-8,11,16H,9-10H2,1-2H3;1H |
InChI Key |
FHKVRNHWLIWDIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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